L-Styrylalanine (CAS 267650-37-3) is a non-proteinogenic, sterically demanding α-amino acid characterized by a rigid (E)-ethene-1,2-diyl linker that extends the distance between its chiral center and the phenyl ring. Commercially procured primarily as a chiral building block or in its protected forms (e.g., Fmoc- or Boc-L-styrylalanine) for solid-phase peptide synthesis (SPPS), it serves as a critical precursor for rigidified peptidomimetics and specialized active pharmaceutical ingredients (APIs). Unlike standard aromatic amino acids, its extended conjugated π-system fundamentally alters its enzymatic processability, solubility profile, and spatial projection, making it a highly specialized procurement choice for advanced drug discovery and biocatalytic engineering workflows [1].
Substituting L-styrylalanine with natural L-phenylalanine or saturated analogs like L-homophenylalanine fundamentally compromises both synthetic workflows and downstream pharmacological efficacy. In biocatalytic manufacturing, the bulky styryl group creates severe steric clashes in the binding pockets of wild-type enzymes, rendering standard bioprocessing protocols completely ineffective without custom enzyme engineering [1]. Furthermore, in medicinal chemistry, the loss of the rigid alkene linker in saturated analogs eliminates the precise spatial projection required for high-affinity target binding, while also preventing specific π-system-dependent enzymatic isomerizations during the synthesis of β-amino acid derivatives [2].
When evaluating precursor suitability for biocatalytic deamination, L-styrylalanine exhibits a massive drop in processing efficiency compared to natural L-phenylalanine when using wild-type Phenylalanine Ammonia-Lyase (wt-PcPAL). Quantitative kinetic assays reveal a 777-fold reduction in the catalytic efficiency (k_cat/K_M) and a 14.7-fold reduction in turnover number (k_cat) [1].
| Evidence Dimension | Catalytic efficiency (k_cat/K_M) in ammonia elimination by wild-type Phenylalanine Ammonia-Lyase |
| Target Compound Data | 777-fold lower catalytic efficiency compared to L-phenylalanine |
| Comparator Or Baseline | L-Phenylalanine (natural baseline) |
| Quantified Difference | 777-fold reduction in k_cat/K_M and 14.7-fold reduction in k_cat |
| Conditions | wt-PcPAL biocatalytic assay (Petroselinum crispum) |
Demonstrates that buyers cannot use off-the-shelf wild-type PAL enzymes for processing L-styrylalanine, necessitating the procurement of engineered variants (e.g., F137V-PcPAL) or reliance on chemical synthesis.
In the synthesis of β-amino acids via Phenylalanine Aminomutase (PAM), the conjugated double bond of L-styrylalanine is an absolute requirement for reactivity. While L-styrylalanine acts as a productive substrate (V_rel = 0.041 relative to L-phenylalanine), its saturated analog, (S)-2-amino-5-phenylpentanoic acid, yields completely undetectable turnover, proving that the extended conjugated allyl π-system is mandatory for the isomerization mechanism [1].
| Evidence Dimension | Productive α-to-β isomerization turnover by Phenylalanine Aminomutase (PAM) |
| Target Compound Data | Productive substrate (V_rel = 0.041 relative to L-phenylalanine) |
| Comparator Or Baseline | Saturated analog ((S)-2-amino-5-phenylpentanoic acid) |
| Quantified Difference | Productive turnover vs. completely undetectable turnover (0) |
| Conditions | PAM-catalyzed isomerization assay |
Proves that saturated analogs cannot be procured as cheaper substitutes when synthesizing β-amino acid derivatives, as the conjugated styryl group is strictly required for the reaction.
For drug design applications, the rigid (E)-ethene-1,2-diyl linker of L-styrylalanine provides a critical structural advantage over flexible analogs. In the development of peptidyl-prolyl isomerase (PPIase) inhibitors, this linker maintains an extended, rigid distance between the aromatic moiety and the chiral alanine core, eliminating the entropic penalty associated with the conformational flexibility of saturated analogs like L-homophenylalanine [1].
| Evidence Dimension | Spatial projection and structural rigidity in target binding |
| Target Compound Data | Rigid (E)-ethene-1,2-diyl linker maintains extended distance between aromatic moiety and chiral center |
| Comparator Or Baseline | Flexible saturated analogs (e.g., L-homophenylalanine) |
| Quantified Difference | Elimination of conformational flexibility, preventing entropic penalty during binding |
| Conditions | Structure-activity relationship (SAR) studies for peptidyl-prolyl isomerase (PPIase) inhibitors |
Justifies the selection of L-styrylalanine in drug discovery programs where precise spatial projection of the phenyl ring is required to achieve high target affinity.
Directly utilizes the compound's extended π-system and rigid alkene linker to lock peptide conformations, reducing entropic penalties in target binding for applications such as PPIase inhibitors [1].
Serves as a critical, sterically demanding benchmark substrate for evaluating the enlarged hydrophobic binding pockets of engineered phenylalanine ammonia-lyases (e.g., F137V-PcPAL) [2].
Acts as an essential starting material for Phenylalanine Aminomutase (PAM)-catalyzed isomerizations, where its conjugated double bond is strictly required for successful conversion to the β-isomer [3].